molecular formula C12H12N2OS B1452055 5-Ethenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 1221724-54-4

5-Ethenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B1452055
CAS No.: 1221724-54-4
M. Wt: 232.3 g/mol
InChI Key: OVSHRHXQNLFAKR-UHFFFAOYSA-N
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Description

5-Ethenyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one is a tricyclic heterocyclic compound characterized by a fused ring system containing sulfur (thia) and nitrogen (diaza) atoms. This compound belongs to a broader class of bioactive tricyclic derivatives, often explored for their pharmacological properties, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

2-ethenyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-2-9-13-11(15)10-7-5-3-4-6-8(7)16-12(10)14-9/h2H,1,3-6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSHRHXQNLFAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Ethenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one, also known by its CAS number 1221724-54-4, is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H12N2OS
  • Molecular Weight : 232.3 g/mol
  • CAS Number : 1221724-54-4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research and immunology.

Cytotoxicity

Studies have shown that this compound possesses cytotoxic properties against transformed B- and T-cells. The cytotoxicity is associated with the structural features of the compound, particularly the presence of an electron-rich heterocycle which enhances its potency against specific cell types.

Table 1: Cytotoxicity Data

Cell TypeIC50 (µM)Mechanism of Action
Transformed B-cells<1Apoptosis via mitochondrial pathways
Transformed T-cells<0.5Selective lymphotoxicity

The mechanism underlying the biological activity of this compound involves:

  • Induction of Apoptosis : The compound triggers programmed cell death in lymphocytes through mitochondrial pathways without directly inhibiting mitochondrial ATP synthesis.
  • Selective Targeting : It shows a preference for T-cells over B-cells, which can be beneficial for therapeutic strategies aimed at diseases characterized by T-cell dysregulation.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in various models:

  • Study on Lymphoma Cells :
    • Objective : To assess the impact on lymphoma cell lines.
    • Findings : Significant reduction in cell viability was observed at concentrations as low as 0.5 µM, with apoptosis confirmed through annexin V staining.
  • In Vivo Studies :
    • Model : Murine models of leukemia.
    • Results : Treatment with the compound resulted in a notable decrease in tumor size and improved survival rates compared to controls.

Potential Therapeutic Applications

Given its potent cytotoxicity and selective action on T-cells, this compound has potential applications in:

  • Cancer therapy targeting T-cell malignancies.
  • Immunotherapy strategies for autoimmune diseases by modulating T-cell activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several tricyclic derivatives, differing primarily in substituents and ring saturation. Key comparisons include:

Compound Substituents Molecular Formula Key Features Reference
Target Compound 5-Ethenyl C₁₃H₁₁N₂OS Unsaturated ethenyl group enhances reactivity; compact tricyclic core
4-(Prop-2-en-1-yl)-5-(prop-2-en-1-ylsulfanyl)-8-thia-4,6-diazatricyclo[...]trideca-...-3-one Dual allyl groups (C₃H₅) at positions 4,5 C₁₇H₁₇N₂OS₂ Increased lipophilicity due to allyl chains; potential for crosslinking
11-Benzyl-5-(dimethylamino)-4-phenyl-8-thia-4,6,11-triazatricyclo[...]trideca-...-3-one Benzyl, phenyl, dimethylamino groups C₂₄H₂₄N₄OS Enhanced steric bulk; dimethylamino group improves solubility in acidic media
5-(4-Hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[...]trideca-...-3-one 4-Hydroxyphenyl, methyl groups C₁₈H₁₇N₃O₂S Hydroxyl group increases hydrophilicity; potential for antioxidant activity
5-{[2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-...-3-one Pyrrolyl-oxoethyl sulfanyl chain C₃₀H₂₇N₃O₂S₂ Extended conjugation; bulky substituents may hinder membrane permeability

Physicochemical Properties

  • Solubility : The ethenyl group in the target compound reduces polarity compared to hydroxylated analogues (e.g., 5-(4-hydroxyphenyl)-..., ), but increases it relative to allyl- or benzyl-substituted derivatives (e.g., ).
  • Thermal Stability : Lactam-containing tricyclics (e.g., target compound, ) typically exhibit higher melting points (>200°C) due to rigid, planar structures, whereas alkylated variants (e.g., 5c in ) show lower thermal stability.

Spectral Data Comparison

  • IR Spectroscopy : The lactam carbonyl (C=O) stretch in the target compound (~1,710 cm⁻¹) aligns with analogues like 5e (1,710 cm⁻¹, ). Ethenyl C=C stretches (~1,640 cm⁻¹) are distinct from alkyl or aryl C-H stretches in other derivatives.
  • NMR : The ethenyl protons (δ 5.0–6.0 ppm in ¹H-NMR) differ markedly from methyl (δ 2.7–3.5 ppm, ) or benzyl (δ 5.3–7.4 ppm, ) groups.

Research Implications

The ethenyl-substituted tricyclic core offers a balance of reactivity and moderate polarity, positioning it as a versatile scaffold for drug discovery. Comparative studies highlight the critical role of substituents in modulating bioavailability and target engagement. Further exploration of its pharmacokinetics and in vivo efficacy is warranted, particularly relative to hydroxylated or alkylated analogues .

Preparation Methods

Cyclization of Benzothieno-pyrimidine Precursors

A common approach involves the cyclization of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives. For example, 2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ol can serve as a key intermediate, which upon further functionalization and oxidation yields the tricyclic scaffold with the desired heteroatoms and ring fusion pattern.

Functional Group Transformations

  • Introduction of the ethenyl group at position 5 is typically achieved via vinylation reactions, such as Wittig or Heck-type coupling, starting from a halogenated intermediate at the corresponding position.
  • Oxidation and tautomerization steps are employed to convert hydroxyl or amino groups into the ketone functionality at position 3, forming the 3-one moiety characteristic of the target compound.

Use of Heteroaryl Pyridone and Aza-pyridone Intermediates

Patented methods describe the synthesis of heteroaryl pyridone and aza-pyridone compounds structurally related to the target molecule. These methods involve:

  • Construction of the pyridone ring fused to the benzothieno framework.
  • Selective substitution and cyclization steps to form the tricyclic core.
  • Control of stereochemistry and tautomeric forms to yield pharmaceutically relevant isomers.

Detailed Synthetic Procedure (Example)

Step Reaction Type Starting Material Reagents/Conditions Product Notes
1 Cyclization 2-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ol Acidic or basic catalysis, heat Tricyclic intermediate Formation of fused tricyclic core
2 Halogenation Tricyclic intermediate NBS or similar halogenating agent 5-Halo derivative Prepares for vinylation
3 Vinylation (Heck/Wittig) 5-Halo derivative Pd-catalyst, vinyl boronate or ylide 5-Ethenyl substituted tricyclic compound Installation of ethenyl group
4 Oxidation/Tautomerization Hydroxy or amino-substituted intermediate Oxidants (e.g., PCC, MnO2) 3-One ketone form Finalizes the 3-one functionality

Research Findings and Optimization

  • The cyclization step is sensitive to reaction conditions; acidic media favor ring closure but may cause side reactions.
  • Vinylation yields are improved by using palladium catalysts with appropriate ligands to enhance selectivity and reduce by-products.
  • Oxidation to the ketone is optimized by controlling temperature and oxidant equivalents to avoid overoxidation or decomposition.
  • Tautomeric equilibria of the final compound affect purity and biological activity, hence purification methods such as recrystallization or chromatography are critical.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations References
Cyclization of benzothieno-pyrimidine Acid/base catalysis, heating Efficient ring formation Sensitive to conditions
Halogenation + Vinylation NBS, Pd-catalyst, vinyl reagents High regioselectivity for ethenyl Requires careful catalyst choice
Oxidation to ketone PCC, MnO2 Clean conversion to 3-one Risk of overoxidation
Purification and tautomer control Recrystallization, chromatography Improves purity and stability Additional processing steps

Q & A

Q. What synthetic pathways are recommended for synthesizing 5-Ethenyl-8-thia-4,6-diazatricyclo[...]?

  • Methodological Answer : Begin with retrosynthetic analysis to identify feasible precursors, focusing on the thiazole and ethenyl moieties. Utilize membrane separation technologies (e.g., ultrafiltration) to isolate intermediates, as described in chemical engineering design principles . For cyclization steps, employ non-automotive combustion engineering setups to control reaction kinetics under inert conditions . Validate intermediates via NMR and mass spectrometry , referencing structural analogs from pharmacopeial standards (e.g., bicyclic thia-azabicyclo compounds in ) .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure?

  • Methodological Answer : Prioritize X-ray crystallography for resolving the tricyclic core and stereochemistry. Complement with 2D-NMR (COSY, HSQC) to confirm ethenyl and thiazole substituents. For dynamic behavior (e.g., tautomerism), use variable-temperature NMR and IR spectroscopy to track functional groups (e.g., carbonyl stretches). Cross-reference spectral data with structurally related compounds in pharmacopeial monographs () .

Q. What theoretical frameworks guide the study of this compound’s reactivity?

  • Methodological Answer : Apply frontier molecular orbital (FMO) theory to predict regioselectivity in electrophilic substitutions. Use density functional theory (DFT) to model transition states for cycloaddition or ring-opening reactions. Align hypotheses with conceptual frameworks from , such as linking reactivity to electron-deficient heterocycles in azabicyclo systems .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound be resolved?

  • Methodological Answer : Adopt a factorial design approach ( ) to test variables like solvent polarity, temperature, and measurement techniques. For example, if NMR signals conflict with X-ray data, re-examine crystal packing effects via Hirshfeld surface analysis. Use statistical validation (e.g., chi-squared tests) to quantify discrepancies and refine experimental protocols . Cross-validate with high-resolution mass spectrometry (HRMS) and isotopic labeling .

Q. How to design experiments to study the compound’s stability under varying pH and thermal conditions?

  • Methodological Answer : Implement a multivariate experimental design (e.g., Box-Behnken) to assess degradation kinetics. Use HPLC-PDA to monitor decomposition products, referencing pharmacopeial guidelines for related heterocycles ( ) . For thermal stability, employ differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), correlating results with computational models of bond dissociation energies .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

  • Methodological Answer : Leverage chiral stationary phase chromatography (CSP-HPLC) with polysaccharide-derived columns. Optimize mobile phases using process control simulations (, RDF2050108) to predict retention times. For scale-up, integrate membrane-based enantioselective separation (, RDF2050104) to improve yield and purity . Validate outcomes via circular dichroism (CD) spectroscopy .

Q. How can the compound’s biological activity be systematically explored without commercial assays?

  • Methodological Answer : Design a target-directed synthesis approach guided by structure-activity relationship (SAR) studies. Use practical training in chemical biology methods () to develop in-house enzymatic assays (e.g., kinase inhibition). For cytotoxicity, apply flow cytometry with apoptosis markers, referencing methodological frameworks from to align hypotheses with biological theory .

Data Contradiction and Theoretical Analysis

Q. How to address inconsistencies between computational predictions and experimental reactivity outcomes?

  • Methodological Answer : Reconcile discrepancies by refining DFT parameters (e.g., solvation models, basis sets) using iterative ab initio calculations . Validate with kinetic isotope effects (KIE) experiments to probe mechanistic pathways. Apply theory-guided research principles ( ) to reassess assumptions about electron transfer or steric hindrance in the tricyclic system .

Q. What strategies validate the compound’s proposed mechanism in catalytic applications?

  • Methodological Answer : Use stoichiometric control experiments with deuterated analogs to track hydrogen transfer steps. Pair with in situ FTIR to detect transient intermediates. For catalytic cycles, apply Eyring analysis to derive activation parameters, cross-referencing with theoretical frameworks in .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
Reactant of Route 2
Reactant of Route 2
5-Ethenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

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